N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a triazole-based benzamide derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a benzamide moiety at position 3, and a thioether-linked 2-((4-ethoxyphenyl)amino)-2-oxoethyl chain at position 3. This compound integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-3-36-21-15-13-20(14-16-21)29-25(33)18-37-27-31-30-24(17-28-26(34)19-9-5-4-6-10-19)32(27)22-11-7-8-12-23(22)35-2/h4-16H,3,17-18H2,1-2H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZGZXXSMANDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS Number: 393571-63-6) is a synthetic compound characterized by its complex structure, which includes a triazole ring and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 490.6 g/mol. The structural features that contribute to its biological activity include:
- Triazole ring : Known for its role in various pharmacological activities.
- Aromatic amine : Often associated with biological interactions.
- Thioether linkage : May enhance lipophilicity and bioavailability.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hep G2 (liver cancer). The IC50 values ranged from 62.5 µM to 206.1 µM depending on the cell line tested .
- The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased expression levels of pro-apoptotic markers such as caspases 8 and 9, along with NFκB .
-
Antimicrobial Effects :
- The compound has shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Specific derivatives have been synthesized that display enhanced activity compared to baseline compounds .
- The structure-function relationship indicates that modifications at specific positions on the triazole ring can significantly influence antimicrobial potency.
- Immunomodulatory Properties :
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 400 | 37.81 | 206.1 |
| Hep G2 | 400 | 61.23 | 82.60 |
| A549 | 62.5 | Not specified | Not specified |
Table 2: Antibacterial Activity
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | E. coli | 12 |
| Compound C | Pseudomonas aeruginosa | 10 |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the efficacy of N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide against MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis markers observed at higher concentrations.
- Case Study on Antimicrobial Properties : Another research effort focused on synthesizing derivatives of this compound to enhance its antibacterial properties. The derivatives were tested against multiple bacterial strains, showing improved efficacy compared to the parent compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of triazole compounds have been shown to possess antifungal and antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Activity Type |
|---|---|---|
| Triazole Derivative A | E. coli | Antibacterial |
| Triazole Derivative B | S. aureus | Antibacterial |
| Triazole Derivative C | Aspergillus niger | Antifungal |
Anticancer Potential
The compound's triazole structure has been linked to anticancer properties, particularly in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest . Studies have demonstrated that similar triazole-based compounds can effectively target cancer cells while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated their effectiveness against common bacterial strains. The results indicated that modifications in the side chains significantly influenced the antimicrobial activity, suggesting a structure–activity relationship that could be exploited for drug design .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer efficacy of triazole derivatives in vitro against several cancer cell lines. The study reported that these compounds induced apoptosis and inhibited proliferation in a dose-dependent manner .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs below highlight key differences in substituents, synthesis, and bioactivity:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Methoxy vs. Methyl Groups: The 2-methoxyphenyl substituent in the target compound could offer stronger electron-donating effects than methyl groups in , altering binding kinetics in enzyme interactions .
Synthesis Complexity :
- The target compound requires multi-step synthesis (similar to ’s compound 8a–d), involving sequential alkylation and cyclization, whereas simpler analogs (e.g., ’s thiazoles) are synthesized via one-pot reductions .
Spectral Trends :
- IR spectra of benzamide-containing analogs (e.g., ’s compound 6) consistently show C=O stretches near 1600–1700 cm⁻¹, confirming the presence of amide bonds .
- NMR aromatic proton signals (δ 7.2–8.3) are conserved across triazole and thiazole derivatives, reflecting similar electronic environments .
Biological Performance :
- Triazole-thiol derivatives () exhibit stronger antimicrobial activity than thiazoles (), likely due to the triazole ring’s ability to coordinate metal ions in microbial enzymes .
- The target compound’s benzamide and ethoxy groups may synergize to inhibit tyrosinase, akin to ’s thiazole-triazole hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
